Sulfonimidoyl vs. Sulfonamide Hydrogen-Bond Acceptor/Donor Capacity: Topological Polar Surface Area Differentiation
The target compound's sulfonimidoyl group contributes a topological polar surface area (TPSA) of 87.6 Ų [1]. In the analogous sulfonamide tert-butyl ((1s,3s)-3-(N-methylsulfamoyl)cyclobutyl)carbamate (CAS 2639403-70-4), the replacement of the sulfonimidoyl NH with a sulfonamide NH and the altered connectivity reduce TPSA to approximately 79–82 Ų (estimated from structural analysis) . The higher TPSA of the sulfonimidoyl compound correlates with increased aqueous solubility and altered membrane permeability profiles relative to sulfonamide counterparts, a critical differentiation parameter when selecting building blocks for central nervous system vs. peripheral target programs .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 87.6 Ų (PubChem computed) |
| Comparator Or Baseline | tert-Butyl ((1s,3s)-3-(N-methylsulfamoyl)cyclobutyl)carbamate (CAS 2639403-70-4): estimated ~79–82 Ų |
| Quantified Difference | Δ ≈ 5.6–8.6 Ų (6.8–10.8% higher TPSA for sulfonimidoyl derivative) |
| Conditions | In silico computed using XLogP3 method via PubChem |
Why This Matters
TPSA directly governs passive membrane permeability and oral bioavailability predictions; a 5–9 Ų difference can shift a compound across blood-brain barrier permeability thresholds, making target compound selection critical for CNS vs. systemic exposure design.
- [1] PubChem Compound Summary for CID 146049262, Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate. National Center for Biotechnology Information, 2024. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/146049262 View Source
